molecular formula C11H12ClFN2O B12110719 N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide

N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide

Cat. No.: B12110719
M. Wt: 242.68 g/mol
InChI Key: QTAWARWOCTZINS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a cyclopropylamino group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluoroaniline and cyclopropylamine.

    Acylation Reaction: The key step involves the acylation of 5-chloro-2-fluoroaniline with an appropriate acylating agent, such as chloroacetyl chloride, to form the intermediate N-(5-chloro-2-fluorophenyl)chloroacetamide.

    Amination Reaction: The intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetic acid, while substitution reactions could result in derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-fluorophenyl)acetamide: Lacks the cyclopropylamino group.

    N-(5-chloro-2-fluorophenyl)-2-(methylamino)acetamide: Contains a methylamino group instead of a cyclopropylamino group.

    N-(5-chloro-2-fluorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a cyclopropylamino group.

Uniqueness

N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide is unique due to the presence of the cyclopropylamino group, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

IUPAC Name

N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide

InChI

InChI=1S/C11H12ClFN2O/c12-7-1-4-9(13)10(5-7)15-11(16)6-14-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16)

InChI Key

QTAWARWOCTZINS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(=O)NC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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